3,4-Dichloro-2-fluorobenzenesulfonyl chloride
Overview
Description
3,4-Dichloro-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3FO2S and a molecular weight of 263.5 g/mol . It is a solid at ambient temperature and is known for its reactivity due to the presence of sulfonyl chloride, fluorine, and chlorine groups on the benzene ring .
Preparation Methods
The synthesis of 3,4-Dichloro-2-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like hydrogen fluoride (HF) or other fluorine sources . Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield .
Chemical Reactions Analysis
3,4-Dichloro-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and catalysts such as palladium on carbon (Pd/C) or bis(acetonitrile)dichloropalladium(II) (PdCl2(CH3CN)2) . Major products formed from these reactions include various sulfonyl derivatives and coupled aromatic compounds .
Scientific Research Applications
3,4-Dichloro-2-fluorobenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonyl derivatives, which can further participate in various biochemical and chemical pathways . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
3,4-Dichloro-2-fluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
3,4-Difluorobenzenesulfonyl chloride: Similar in structure but with two fluorine atoms instead of chlorine.
4-Chloro-2-fluorobenzenesulfonyl chloride: Differing in the position of the chlorine and fluorine atoms on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
3,4-dichloro-2-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(13(9,11)12)6(10)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAHVTMTOIMPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237357 | |
Record name | Benzenesulfonyl chloride, 3,4-dichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601237357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803718-50-4 | |
Record name | Benzenesulfonyl chloride, 3,4-dichloro-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803718-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 3,4-dichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601237357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.